molecular formula C11H14O3 B3022583 (4-Methoxy-2,5-dimethylphenyl)acetic acid CAS No. 104216-78-6

(4-Methoxy-2,5-dimethylphenyl)acetic acid

Cat. No. B3022583
M. Wt: 194.23 g/mol
InChI Key: BZYRUMRNNRVIAW-UHFFFAOYSA-N
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Description

(4-Methoxy-2,5-dimethylphenyl)acetic acid is a chemical compound that is structurally related to several other compounds studied in the field of organic chemistry. While the exact compound is not directly mentioned in the provided papers, its structural analogs and synthesis methods can offer insights into its characteristics. For instance, the compound (3-Methoxyphenyl)acetic acid, which is a positional isomer of the target molecule, is known to crystallize in the monoclinic space group and forms dimers in the crystalline state through hydrogen bonding . This information suggests that (4-Methoxy-2,5-dimethylphenyl)acetic acid may also exhibit similar crystalline properties and could potentially form dimers or engage in hydrogen bonding.

Synthesis Analysis

The synthesis of related compounds involves multicomponent condensation reactions, as demonstrated in the synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid . This method includes the initial interaction of starting materials in a solvent like acetonitrile, followed by the formation of the desired moiety in acidic media. The synthesis of other heterocyclic systems also involves multiple steps from acetoacetic esters, indicating that the synthesis of (4-Methoxy-2,5-dimethylphenyl)acetic acid could be approached through similar multistep pathways .

Molecular Structure Analysis

The molecular structure of related compounds has been established using techniques such as 1H and 13C-NMR spectroscopy and high-resolution mass spectrometry . These techniques are crucial for confirming the structure of organic compounds, including the placement of methoxy and methyl groups on the aromatic ring, which are key features of (4-Methoxy-2,5-dimethylphenyl)acetic acid.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various reactions. For example, the anodic methoxylation of ring-substituted phenylacetic acids has been studied, revealing transformations that occur during electrolysis in methanol . These findings can provide a foundation for understanding the reactivity of the methoxy group in (4-Methoxy-2,5-dimethylphenyl)acetic acid and how it might be modified under electrochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Methoxy-2,5-dimethylphenyl)acetic acid can be inferred from related compounds. The crystalline properties, hydrogen bonding, and potential for forming dimers are important aspects of the physical state . The chemical properties, such as reactivity towards electrophiles, nucleophiles, or under electrochemical conditions, can be extrapolated from the synthesis and reaction studies of similar molecules .

Safety And Hazards

(4-Methoxy-2,5-dimethylphenyl)acetic acid may be harmful if swallowed and can cause serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and to avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-(4-methoxy-2,5-dimethylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-5-10(14-3)8(2)4-9(7)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYRUMRNNRVIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-2,5-dimethylphenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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